
2-(Propylamino)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
An improved solvent-free synthesis of 2-(arylamino)nicotinic acid derivatives has been reported using boric acid as a catalyst . This sustainable method combines non-hazardous neat conditions with benefits like excellent yield, straightforward workup, and the use of readily available and safe catalysts in the absence of any solvent .Molecular Structure Analysis
The molecular formula of 2-(Propylamino)nicotinic acid is C9H12N2O2. The molecular weight is 180.2 g/mol. More detailed structural information can be obtained from resources like ChemSpider .Chemical Reactions Analysis
A number of 2-substituted aryl derived from nicotinic acid were synthesized, 2–Bromo aryl substituents, proved its anti-inflammatory and analgesic efficacy . In another study, trace amounts of nicotinic acid (NA) were added to 2 M ZnSO4 to prepare an optimized electrolyte for aqueous zinc ion batteries .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from similar compounds. For instance, nicotinic acid has a melting point of -79 °C and a boiling point of 247 °C . The molecular weight of this compound is 180.2 g/mol.科学的研究の応用
Synthesis and Material Science
One of the primary applications of 2-(Propylamino)nicotinic acid derivatives involves their synthesis through hydrothermal reactions, which are noted for their efficiency and environmental friendliness. Zhenghua Li et al. (2012) demonstrated that 2-(arylamino)nicotinic acids could be synthesized from 2-chloronicotinic acid with aromatic amine derivatives at high temperatures, yielding moderate to excellent outcomes (Zhenghua Li, S. Xiao, Ronghui Liang, & Zhining Xia, 2012). Additionally, the study on polymorphism and phase behaviors of 2-(phenylamino)nicotinic acid by S. Long et al. (2008) revealed insights into conformational polymorphism, showcasing the compound's versatility in material science (S. Long, S. Parkin, M. Siegler, ARTHUR CAMMERS, & Tonglei Li, 2008).
Pharmacological Research
In pharmacology, nicotinic acid and its derivatives have been extensively studied for their therapeutic potentials. For instance, the role of nicotinic acid in lipid metabolism and its anti-inflammatory properties have been a focus. Studies by Martina Lukasova et al. (2011) and others have demonstrated nicotinic acid's ability to inhibit atherosclerosis progression through receptor-mediated pathways, highlighting its potential beyond lipid modification (Martina Lukasova, C. Malaval, A. Gille, J. Kero, & S. Offermanns, 2011).
Industrial Applications
Dawid Lisicki et al. (2022) discussed the ecological methods for producing nicotinic acid, stressing the need for green chemistry in its industrial production. This review highlighted sustainable approaches to synthesizing nicotinic acid, underlining its importance in various industries, from pharmaceuticals to agriculture (Dawid Lisicki, K. Nowak, & Beata Orlińska, 2022).
将来の方向性
作用機序
Target of Action
2-(Propylamino)nicotinic acid, also known as Niacin, is a B vitamin that plays a crucial role in metabolism . Its primary targets are various enzymes involved in redox reactions, where it acts as an electron donor or acceptor . It is also used to treat hyperlipidemia, dyslipidemia, hypertriglyceridemia, and to reduce the risk of myocardial infarctions .
Mode of Action
The compound interacts with its targets by acting as a precursor to nicotinamide coenzymes, including nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP) . These coenzymes participate in many vital redox reactions catalyzed by dozens of different enzymes .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve redox metabolism . A high NAD+/NADH ratio promotes oxidative catabolism, resulting in ATP synthesis . The compound also affects NAD-dependent pathways .
Pharmacokinetics
For instance, in patients with chronic kidney disease, the maximum plasma concentration (Cmax) is 0.06µg/mL for a 500mg oral dose, 2.42µg/mL for a 1000mg oral dose, and 4.22µg/mL for a 1500mg oral dose . The time to reach maximum concentration (Tmax) is 3.0 hours for a 1000mg or 1500mg oral dose .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It plays a vital role in maintaining efficient cellular function . It has direct effects, including antilipolytic, vasodilatory, and neuroprotective functions . It also modifies high LDL-C as well as low HDL-C, high lipoprotein a, and hypertriglyceridemia .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s synthesis can be improved under solvent-free conditions, which is beneficial for the environment . .
特性
IUPAC Name |
2-(propylamino)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-5-10-8-7(9(12)13)4-3-6-11-8/h3-4,6H,2,5H2,1H3,(H,10,11)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYONGVMXQDSGRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=CC=N1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


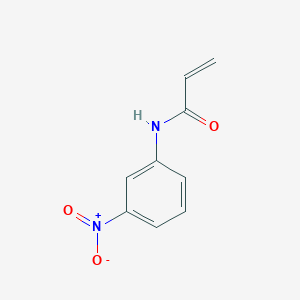
![1-{4-[3-(Trifluoromethyl)phenoxy]phenyl}ethan-1-one](/img/structure/B1315059.png)
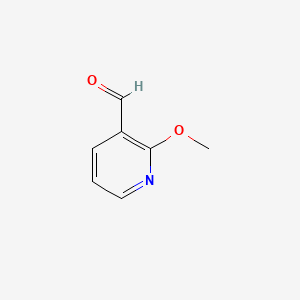
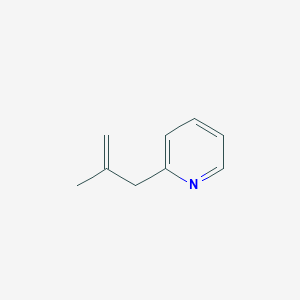
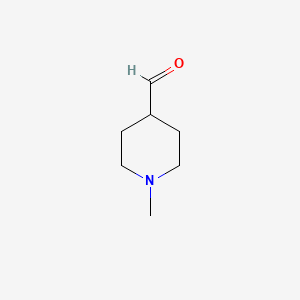
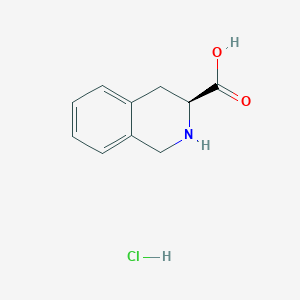
![N-[4-(2-bromoacetyl)phenyl]benzamide](/img/structure/B1315067.png)
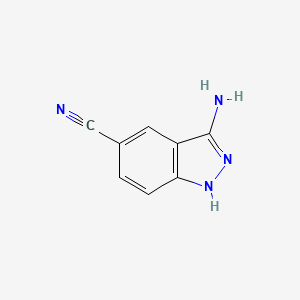
![4,4'-Di-tert-butyl-[1,1'-biphenyl]-2-amine](/img/structure/B1315074.png)


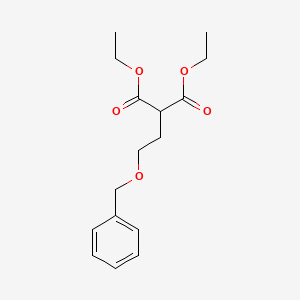
![5-Phenylbicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B1315092.png)